4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile

Catalog No.
S12868805
CAS No.
M.F
C21H15ClN4O3
M. Wt
406.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymeth...

Product Name

4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile

IUPAC Name

4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile

Molecular Formula

C21H15ClN4O3

Molecular Weight

406.8 g/mol

InChI

InChI=1S/C21H15ClN4O3/c22-9-16-7-21(27)29-20-8-18(5-6-19(16)20)28-13-17-12-26(25-24-17)11-15-3-1-14(10-23)2-4-15/h1-8,12H,9,11,13H2

InChI Key

ZIIJQDPLFHHGPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl)C#N

4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile is a complex organic compound with the molecular formula C21H15ClN4O3 and a molecular weight of 406.8 g/mol. This compound features a unique structure that integrates a chloromethyl group, a triazole ring, and a benzonitrile moiety, making it an interesting subject for chemical research. Its systematic IUPAC name reflects its intricate arrangement of functional groups, which include oxochromen and triazole components that contribute to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile can be attributed to its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. The triazole ring is known for its ability to participate in cycloaddition reactions and can also act as a ligand in coordination chemistry. Additionally, the oxochromen moiety may exhibit reactivity typical of carbonyl compounds, such as condensation reactions or Michael additions .

The synthesis of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile typically involves multi-step synthetic pathways. One potential method includes:

  • Formation of the Triazole Ring: Starting from an appropriate precursor, a triazole can be synthesized through cyclization reactions involving azides and alkynes or through the reaction of hydrazines with carbonyl compounds.
  • Oxymethylation: The introduction of the oxymethyl group can be achieved using formaldehyde or related reagents under basic conditions.
  • Chloromethylation: The chloromethyl group may be introduced via chloromethylation reactions using chloromethyl methyl ether.
  • Final Coupling: The benzonitrile moiety can be attached through nucleophilic substitution or coupling reactions with appropriate precursors .

The potential applications of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile span various fields:

  • Medicinal Chemistry: Due to its structural components, this compound may serve as a lead compound in drug development targeting infectious diseases or cancer.
  • Agricultural Chemistry: Its biological activity could be explored for use as a pesticide or herbicide.
  • Material Science: The unique properties of the compound may allow for its application in developing novel materials with specific functionalities .

Interaction studies involving 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition: Assessing whether it inhibits specific enzymes related to disease pathways could reveal therapeutic potentials.
  • Cellular Uptake: Understanding how effectively the compound enters cells can inform on its efficacy as a drug candidate .

Several compounds share structural similarities with 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile, including:

Compound NameStructural FeaturesUnique Aspects
3-(4-hydroxyphenyl)-7-[2-(5-pyridin-4-yl)ethoxy]-chromenContains hydroxy and pyridine groupsDifferent biological activity profile
7-[2-(3-fluorophenyl)-2oxoethoxy]-3-(4-hydroxyphenyl)chromenIncorporates fluorophenyl and hydroxy groupsFluorine substitution may enhance activity
3-(4-hydroxyphenyl)-7-[2-(trifluoromethyl)phenyl]-chromenFeatures trifluoromethyl groupPotential for increased lipophilicity

These compounds highlight the uniqueness of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yloxy]methyl]triazol]-1-yloxy]-methyl-benzonitrile by showcasing how variations in substituents affect biological activity and chemical properties .

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

406.0832680 g/mol

Monoisotopic Mass

406.0832680 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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